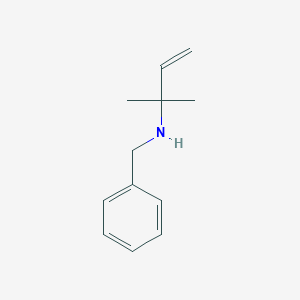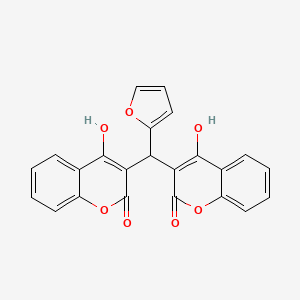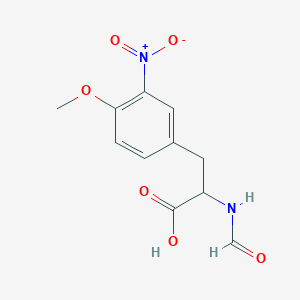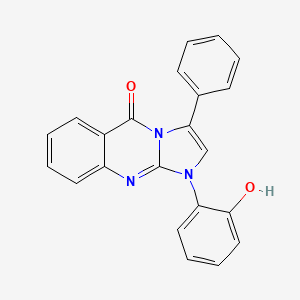
1,8-Bis(2-methylphenyl)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8-Bis(2-methylphenyl)naphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two 2-methylphenyl groups attached to the 1 and 8 positions of a naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis(2-methylphenyl)naphthalene typically involves the reaction of 1,8-dibromonaphthalene with 2-methylphenylboronic acid in the presence of a palladium catalyst. This reaction is known as the Suzuki-Miyaura coupling reaction. The reaction conditions generally include the use of a base such as potassium carbonate, a solvent like toluene, and a temperature range of 80-100°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.
化学反应分析
Types of Reactions
1,8-Bis(2-methylphenyl)naphthalene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for substitution reactions.
Major Products
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
1,8-Bis(2-methylphenyl)naphthalene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of aromatic hydrocarbon interactions with biological systems.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
作用机制
The mechanism of action of 1,8-Bis(2-methylphenyl)naphthalene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence the behavior of biological molecules and materials, leading to various effects such as changes in electronic properties or biological activity.
相似化合物的比较
Similar Compounds
1,8-Bis(dimethylamino)naphthalene: Known for its exceptional basicity and used as a non-nucleophilic base.
1,8-Dibromonaphthalene: A precursor in the synthesis of 1,8-Bis(2-methylphenyl)naphthalene.
2-Methylphenylboronic acid: Used in the Suzuki-Miyaura coupling reaction to synthesize this compound.
Uniqueness
This compound is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct electronic and steric properties. These properties make it valuable in the synthesis of specialized organic compounds and materials.
属性
CAS 编号 |
110849-98-4 |
|---|---|
分子式 |
C24H20 |
分子量 |
308.4 g/mol |
IUPAC 名称 |
1,8-bis(2-methylphenyl)naphthalene |
InChI |
InChI=1S/C24H20/c1-17-9-3-5-13-20(17)22-15-7-11-19-12-8-16-23(24(19)22)21-14-6-4-10-18(21)2/h3-16H,1-2H3 |
InChI 键 |
MHKDXYYBGYVGRD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C2=CC=CC3=C2C(=CC=C3)C4=CC=CC=C4C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1,1-Bis(methylselanyl)ethyl]-4-methylbenzene](/img/structure/B14333532.png)



![2,3,4,5-Tetrabromo-6-{[(5,6-dibromo-2-hydroxyhexyl)oxy]carbonyl}benzoate](/img/structure/B14333565.png)









